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Introduction
NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the

receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK).[1][2] In various cancers,

chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the

expression of constitutively active ALK fusion proteins. These oncogenic proteins drive tumor

cell proliferation, survival, and migration through the activation of downstream signaling

pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

NVL-655 is designed to overcome the limitations of previous generations of ALK inhibitors by

potently targeting a wide range of ALK mutations, including those that confer resistance to

existing therapies.[1][3][4] A key feature of NVL-655 is its high central nervous system (CNS)

penetrance, making it a promising therapeutic agent for patients with brain metastases.[1][2][3]

Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin

receptor kinase (TRK) family, which is expected to minimize TRK-related neurological adverse

events.[1][3]

These application notes provide detailed protocols for assessing the in vivo efficacy of NVL-655

in various xenograft models, a critical step in the preclinical evaluation of this novel ALK

inhibitor.
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Signaling Pathways
The diagrams below illustrate the ALK and ROS1 signaling pathways and the mechanism of

action of NVL-655.
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Caption: ALK Signaling Pathway and NVL-655 Inhibition.
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ROS1 Signaling Pathway
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Caption: ROS1 Signaling Pathway.
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Data Presentation
The following tables summarize the in vivo efficacy of NVL-655 in various xenograft models.

Table 1: Efficacy of NVL-655 in Subcutaneous Xenograft Models

Xenograft
Model

ALK Status Treatment
Dose and
Schedule

Tumor
Growth
Inhibition
(%)

Reference

Lu-01-0015

(PDX)
HIP1-ALK NVL-655

1.5 mg/kg,

BID
Regression [5]

NCI-H3122 EML4-ALK v1 NVL-655
1.5 mg/kg,

BID
Regression [5]

MR619

(PDC)

STRN-ALK,

G1202R
NVL-655

0.5 mg/kg,

BID
92% [5]

Ba/F3
EML4-ALK,

I1171N
NVL-655

1.5 mg/kg,

BID
Regression [5]

Ba/F3

EML4-ALK,

G1202R/L11

96M

NVL-655 6 mg/kg, BID Regression [5]

PDC: Patient-Derived Cell line; PDX: Patient-Derived Xenograft; BID: Twice daily.

Table 2: Efficacy of NVL-655 in Intracranial Xenograft Models
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Xenograft
Model

ALK Status Treatment
Dose and
Schedule

Outcome Reference

YU-1077
EML4-ALK

v3, G1202R
NVL-655

12 mg/kg,

BID

Tumor

Regression &

Survival

Benefit

[6]

Ba/F3-Luc

EML4-ALK,

G1202R/L11

96M

NVL-655
12 mg/kg,

BID

Tumor

Regression &

Survival

Benefit

[6]

BID: Twice daily.

Experimental Protocols
The following protocols provide a framework for assessing the efficacy of NVL-655 in xenograft

models.
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Experimental Workflow for Assessing NVL-655 Efficacy
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Caption: Experimental Workflow for NVL-655 Efficacy Assessment.
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Protocol 1: Establishment of Subcutaneous Xenograft
Models
1. Cell Line Culture:

Culture ALK-positive human cancer cell lines (e.g., NCI-H3122) or Ba/F3 cells engineered to

express specific ALK fusions and mutations.

Maintain cells in the recommended medium and conditions. For example, H3122 cells are

typically grown in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

2. Cell Preparation for Implantation:

Harvest cells during the logarithmic growth phase.

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

For some cell lines, mixing with an extracellular matrix, such as Matrigel, at a 1:1 ratio can

improve tumor take rate.

3. Tumor Cell Implantation:

Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of

each mouse.

4. Patient-Derived Xenograft (PDX) Models:

Surgically acquire fresh tumor tissue from patients.

Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of

immunodeficient mice.

Protocol 2: NVL-655 Administration and Efficacy
Evaluation
1. Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per

week.

Calculate tumor volume using the formula: Volume = (L x W²) / 2.

When tumors reach a predefined size (e.g., 100-200 mm³), randomize mice into treatment

and control groups.

2. NVL-655 Formulation and Administration:

Formulate NVL-655 in a vehicle suitable for oral administration, such as 20% hydroxypropyl-

β-cyclodextrin (HP-β-CD) in sterile water.[7]

Administer NVL-655 or vehicle control to the respective groups via oral gavage. Dosing

regimens from preclinical studies include 0.5 mg/kg to 12 mg/kg, typically administered twice

daily.[5][6]

3. Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following

formula:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of

control group at endpoint)] x 100.

Protocol 3: Establishment of Intracranial Xenograft
Models
1. Cell Preparation:

Use ALK-positive cancer cell lines, potentially engineered to express luciferase for

bioluminescence imaging.

Prepare a single-cell suspension in a sterile, serum-free medium.

2. Stereotactic Intracranial Injection:
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Anesthetize the mice.

Using a stereotactic frame, inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1

x 10^5 cells) into the brain (e.g., striatum).

3. Tumor Growth Monitoring:

Monitor tumor growth using non-invasive imaging techniques such as bioluminescence

imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6]

4. Treatment and Efficacy Evaluation:

Initiate treatment with NVL-655 when tumors are established.

Monitor tumor progression and animal survival.

Protocol 4: Pharmacodynamic Analysis
1. Western Blotting:

At the end of the efficacy study, or at specific time points after the last dose, collect tumor

tissues.

Homogenize the tumors and extract proteins using a suitable lysis buffer.

Perform Western blot analysis to assess the phosphorylation status of ALK and its

downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT, p-S6) to confirm target

engagement and pathway inhibition.

2. Immunohistochemistry (IHC):

Fix tumor tissues in formalin and embed in paraffin.

Perform IHC staining on tumor sections to evaluate the expression and localization of

relevant biomarkers (e.g., ALK, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Conclusion
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The protocols outlined in these application notes provide a comprehensive guide for the

preclinical assessment of NVL-655 efficacy in xenograft models. The use of both subcutaneous

and intracranial models, along with pharmacodynamic analyses, will enable a thorough

evaluation of the therapeutic potential of this promising ALK inhibitor. The data presented

demonstrates the potent anti-tumor activity of NVL-655 across a range of ALK-driven cancer

models, supporting its continued clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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